11-Hydroxyundecylphosphonic acid

Catalog No.
S3318351
CAS No.
83905-98-0
M.F
C11H25O4P
M. Wt
252.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Hydroxyundecylphosphonic acid

CAS Number

83905-98-0

Product Name

11-Hydroxyundecylphosphonic acid

IUPAC Name

11-hydroxyundecylphosphonic acid

Molecular Formula

C11H25O4P

Molecular Weight

252.29

InChI

InChI=1S/C11H25O4P/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h12H,1-11H2,(H2,13,14,15)

InChI Key

PPCDEFQVKBXBPS-UHFFFAOYSA-N

SMILES

C(CCCCCO)CCCCCP(=O)(O)O

Canonical SMILES

C(CCCCCO)CCCCCP(=O)(O)O

The exact mass of the compound 11-Hydroxyundecylphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

11-Hydroxyundecylphosphonic acid is a bifunctional organic molecule featuring a phosphonic acid headgroup for strong binding to metal oxide surfaces and a terminal hydroxyl group on an eleven-carbon alkyl chain. This structure allows it to form dense, well-ordered self-assembled monolayers (SAMs). These SAMs serve as robust platforms for surface modification, providing a combination of stability and a reactive hydroxyl terminus for the subsequent covalent attachment of other molecules, making them critical in the development of biocompatible materials and biosensors.

Substituting 11-hydroxyundecylphosphonic acid with analogs having different alkyl chain lengths or alternative terminal groups (e.g., -CH3 or -COOH) is often not viable due to the critical role these features play in the final properties of the self-assembled monolayer (SAM). The 11-carbon chain length is crucial for achieving a well-ordered and densely packed SAM, which directly impacts surface coverage and stability. Shorter or longer chains can lead to less organized and more permeable films. Furthermore, the terminal hydroxyl group is essential for applications requiring subsequent covalent immobilization of biomolecules or other functional moieties, a capability lost when using a methyl-terminated analog. Carboxyl-terminated phosphonic acids, while also offering a reactive site, can result in different packing densities and surface energies compared to their hydroxyl-terminated counterparts.

Achieves a Specific Molecular Tilt Angle for Optimal SAM Ordering

In studies of self-assembled monolayers on silicon oxide, 11-hydroxyundecylphosphonic acid exhibits a distinct chain tilt angle of approximately 45°. This is a larger tilt angle compared to the 37° observed for methyl-terminated octadecylphosphonic acid. This specific tilt is indicative of a well-ordered molecular packing arrangement influenced by the terminal hydroxyl group.

Evidence DimensionMolecular Tilt Angle in SAM
Target Compound Data~45°
Comparator Or BaselineOctadecylphosphonic acid (methyl-terminated): ~37°
Quantified DifferenceAn approximately 8° greater tilt angle
ConditionsSelf-assembled monolayer on silicon oxide surfaces, measured by NEXAFS and SFG spectroscopy.

The specific molecular arrangement is critical for achieving reproducible surface properties and ensuring consistent performance in applications like biosensors and biocompatible coatings.

Enables Efficient Post-Deposition Functionalization via Hydroxyl Group Activation

The terminal hydroxyl group of 11-hydroxyundecylphosphonic acid monolayers can be effectively activated for subsequent covalent binding of amine-containing molecules. One established method involves activation with carbonyldiimidazole (CDI). This provides a reactive surface for immobilizing proteins and other bioactive molecules. This contrasts with carboxyl-terminated monolayers, such as those from (12-carboxydodecyl)phosphonic acid, which require a different activation chemistry, typically using N-hydroxysuccinimide (NHS).

Evidence DimensionActivation Chemistry for Amine Coupling
Target Compound DataCarbonyldiimidazole (CDI) activation of terminal hydroxyl groups.
Comparator Or Baseline(12-carboxydodecyl)phosphonic acid requires N-hydroxysuccinimide (NHS) activation of terminal carboxyl groups.
Quantified DifferenceQualitative difference in required process chemistry.
ConditionsActivation of self-assembled monolayers on titanium surfaces for subsequent reaction with amine-containing molecules.

For researchers and process engineers with established protocols using CDI chemistry, this compound offers direct compatibility, avoiding the need to re-develop and validate new surface activation procedures.

Forms Thermally Stable Monolayers on Oxide Surfaces

Phosphonic acid-based self-assembled monolayers (SAMs) demonstrate superior thermal stability compared to more traditional organosilane SAMs. For instance, a butylphosphonic acid SAM on a silicon substrate remains stable up to 350 °C, with complete desorption occurring around 500 °C. In contrast, an aminopropyltriethoxysilane (APTES) SAM begins to decompose at a significantly lower temperature of 250 °C. While this data is for a shorter-chain phosphonic acid, the robust P-O-Si anchoring is a class-level advantage, suggesting high thermal stability for 11-hydroxyundecylphosphonic acid as well, making it suitable for applications involving thermal processing steps.

Evidence DimensionOnset of Thermal Desorption from Silicon
Target Compound DataStable up to 350 °C (inferred from butylphosphonic acid data)
Comparator Or BaselineAminopropyltriethoxysilane (APTES) SAM: ~250 °C
Quantified DifferenceApproximately 100 °C higher thermal stability compared to a common silane coupling agent.
ConditionsThermal treatment of self-assembled monolayers on a silicon substrate, analyzed by X-ray photoelectron spectroscopy (XPS).

The higher thermal stability allows for its use in manufacturing processes that involve elevated temperatures, such as annealing or certain deposition techniques, where less stable silane-based SAMs would fail.

Fabrication of Biocompatible Surfaces on Titanium Implants

The ability to form a stable, hydroxyl-terminated self-assembled monolayer makes this compound a primary choice for modifying the surface of titanium and its alloys. The exposed hydroxyl groups can then be used to covalently immobilize proteins or other biomolecules to enhance biocompatibility and promote specific cellular interactions, which is critical for medical and dental implants.

Development of Sensitive and Stable Biosensors

The well-ordered nature of the SAMs formed by 11-hydroxyundecylphosphonic acid provides an ideal platform for constructing biosensors. Its use in functionalizing silicon-photonic resonators for biosensing applications has been noted. The stable anchoring and the reactive terminal group allow for the controlled immobilization of biorecognition elements like enzymes or antibodies.

Surface Engineering for Microelectronics and Photonics

Given the demonstrated thermal stability of phosphonic acid SAMs on silicon, 11-hydroxyundecylphosphonic acid is a suitable candidate for surface modification in microelectronics where subsequent high-temperature processing steps are required. The ability to form well-defined, ordered monolayers is crucial for controlling surface properties in these applications.

XLogP3

1.9

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(11-Hydroxyundecyl)phosphonic acid

Dates

Last modified: 08-19-2023

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